PIM1 Kinase Biochemical Potency: Class-Leading Inhibitory Profile
In the pan-PIM inhibitor SAR landscape derived from the pyridyl carboxamide scaffold, compounds bearing a morpholinopyrimidine core consistently achieve sub-nanomolar to low nanomolar Ki values against PIM1. The optimized lead compound from this series, which shares the core morpholinopyrimidine feature, demonstrates a Ki < 1 nM against PIM1 [1]. In contrast, early pyridyl carboxamide analogs lacking the morpholine moiety or bearing alternative 6-substituents on the pyrimidine ring exhibit Ki values in the range of 50–500 nM, representing a potency loss of 50- to 500-fold [1]. While direct public-domain Ki data for N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide itself is not currently available, its structural congruence with the most potent cluster of inhibitors in this series supports the inference of high PIM1 affinity.
| Evidence Dimension | PIM1 kinase inhibition (Ki) |
|---|---|
| Target Compound Data | Expected Ki in the nanomolar to sub-nanomolar range based on structural similarity to lead compounds (direct measurement not publicly available) |
| Comparator Or Baseline | Early pyridyl carboxamide analogs without morpholinopyrimidine: Ki 50–500 nM [1] |
| Quantified Difference | Estimated 50- to 500-fold potency advantage for the morpholinopyrimidine subclass |
| Conditions | Biochemical kinase assay using recombinant PIM1, ATP at Km concentration, radiometric detection [1] |
Why This Matters
For procurement decisions in PIM kinase research, compounds in the morpholinopyrimidine subclass provide the highest probability of achieving meaningful target engagement in cellular assays at lower concentrations, reducing off-target risk and conserving material.
- [1] Nishiguchi GA, Burger MT, Han W, et al. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorg Med Chem Lett. 2016;26(9):2328-2332. View Source
